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Compound of Interest

Compound Name: Gastrazole

Cat. No.: B607603

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of JB95008, also
known as Gastrazole, a selective antagonist of the cholecystokinin-2 (CCK2) receptor. The
information presented herein is compiled from publicly available preclinical and clinical data.

Introduction

JB95008 (Gastrazole) is a potent and selective antagonist of the cholecystokinin-2 (CCK2)
receptor, also known as the gastrin receptor.[1][2][3][4][5][6][7][8] Gastrin has been identified as
a growth factor in several types of cancer, including pancreatic cancer, where it can stimulate
cell proliferation through an autocrine or paracrine mechanism.[3][4][9][10] By blocking the
CCK2 receptor, JB95008 aims to inhibit the growth-promoting effects of gastrin on cancer cells.
This document summarizes the available pharmacodynamic data, experimental methodologies,
and relevant signaling pathways associated with JB95008.

Data Presentation

Quantitative data on the pharmacodynamics of JB95008 is primarily available from in vivo
studies on gastric acid secretion and clinical trials in pancreatic cancer. Specific preclinical data
on receptor binding affinity (Ki) and functional inhibition (IC50) in pancreatic cancer cell lines
are not readily available in the public domain.

Table 1: In Vivo Pharmacodynamics of JB95008 (Gastrazole)[5]
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Table 2: Clinical Efficacy of JB95008 (Gastrazole) in Advanced Pancreatic Cancer[2][7][8]
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Experimental Protocols

Detailed preclinical experimental protocols for JB95008 are not extensively published.

However, based on standard methodologies for evaluating CCK2 receptor antagonists, the
following represents a likely approach to characterizing the pharmacodynamics of a compound
like JB95008.

In Vitro Characterization of CCK2 Receptor Antagonism

Objective: To determine the binding affinity and functional antagonist potency of JB95008 at the

human CCK2 receptor.
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a) Receptor Binding Assay (Radioligand Displacement):

e Cell Line: A human cell line stably expressing the recombinant human CCK2 receptor (e.g.,
HEK293 or CHO cells).

e Radioligand: A radiolabeled CCK2 receptor agonist or antagonist (e.g., 125I-labeled gastrin-
17).

e Procedure:

[¢]

Cell membranes expressing the CCK2 receptor are prepared.

o A constant concentration of the radioligand is incubated with the cell membranes in the
presence of increasing concentrations of JB95008.

o Non-specific binding is determined in the presence of a saturating concentration of a non-
labeled CCK2 receptor ligand.

o After incubation, the membranes are washed to remove unbound radioligand, and the
bound radioactivity is quantified using a gamma counter.

o Data Analysis: The concentration of JB95008 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated
using the Cheng-Prusoff equation.

b) Functional Antagonism Assay (Calcium Mobilization):

o Cell Line: A human cell line stably expressing the human CCK2 receptor and loaded with a
calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

e Agonist: Gastrin-17 or pentagastrin.
e Procedure:
o Cells are pre-incubated with varying concentrations of JB95008.

o The cells are then stimulated with a fixed concentration of a CCK2 receptor agonist (e.g.,
ECB80 of gastrin-17).
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o The change in intracellular calcium concentration is measured using a fluorescence plate
reader.

o Data Analysis: The concentration of JB95008 that inhibits 50% of the agonist-induced
calcium mobilization (IC50) is determined.

In Vitro Pancreatic Cancer Cell Proliferation Assay

Objective: To assess the effect of JB95008 on the proliferation of human pancreatic cancer cell
lines that endogenously express the CCK2 receptor.

e Cell Lines: Human pancreatic cancer cell lines known to express the CCK2 receptor and
respond to gastrin (e.g., BxPC-3, PANC-1).[3][9]

e Procedure:
o Cells are seeded in multi-well plates and allowed to adhere.

o The cells are then treated with increasing concentrations of JB95008 in the presence or
absence of a stimulating concentration of gastrin-17.

o Cell proliferation is assessed after a defined period (e.g., 72 hours) using a standard
method such as the MTT assay, BrdU incorporation assay, or direct cell counting.

o Data Analysis: The concentration of JB95008 that inhibits cell proliferation by 50% (IC50) is
calculated.

In Vivo Animal Model of Pancreatic Cancer

Objective: To evaluate the anti-tumor efficacy of JB95008 in a relevant animal model.

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous
or orthotopic xenografts of a human pancreatic cancer cell line (e.g., BXPC-3).

e Procedure:

o Once tumors are established, animals are randomized into treatment and control groups.
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o JB95008 is administered systemically (e.g., via intravenous or intraperitoneal injection) at
various doses and schedules.

o Tumor growth is monitored over time by caliper measurements or in vivo imaging.

o At the end of the study, tumors are excised and weighed.

» Data Analysis: Tumor growth inhibition is calculated, and statistical significance between
treatment and control groups is determined.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of gastrin-mediated cell
proliferation and its inhibition by JB95008, as well as a general experimental workflow for the
evaluation of a CCK2 receptor antagonist.
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Caption: Proposed signaling pathway of gastrin-induced cell proliferation via the CCK2 receptor
and its inhibition by JB95008.
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Caption: General experimental workflow for the evaluation of a CCK2 receptor antagonist like
JB95008.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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